molecular formula C12H12N4 B420336 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 50427-83-3

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B420336
CAS No.: 50427-83-3
M. Wt: 212.25g/mol
InChI Key: LTRKZIXDSRFKLT-UHFFFAOYSA-N
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Description

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a phenyl group, and a carbonitrile group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields (86-96%) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is often emphasized to make the process more environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile has shown potential as an anti-inflammatory, anti-bacterial, and anti-tumor agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications range from agrochemicals to advanced materials used in electronics and other high-tech industries .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the phenyl group enhances its ability to participate in aromatic substitution reactions, while the carbonitrile group provides a site for further functionalization .

Properties

IUPAC Name

5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRKZIXDSRFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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